5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride
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Overview
Description
5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride is a fluorinated aromatic amine compound. It is characterized by the presence of a fluorine atom on the benzene ring and a trifluoropropoxy group attached to the aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 5-fluoro-2-nitroaniline, is subjected to nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group is then reacted with 3,3,3-trifluoropropyl bromide in the presence of a base to form the trifluoropropoxy group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and trifluoropropoxy group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Similar in structure but with a trifluoromethoxy group instead of a trifluoropropoxy group.
4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline: Similar but with the fluorine atom at a different position on the benzene ring.
Uniqueness
5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClF4NO |
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Molecular Weight |
259.63 g/mol |
IUPAC Name |
5-fluoro-2-(3,3,3-trifluoropropoxy)aniline;hydrochloride |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-6-1-2-8(7(14)5-6)15-4-3-9(11,12)13;/h1-2,5H,3-4,14H2;1H |
InChI Key |
GGVQSXUKDKVECU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OCCC(F)(F)F.Cl |
Origin of Product |
United States |
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